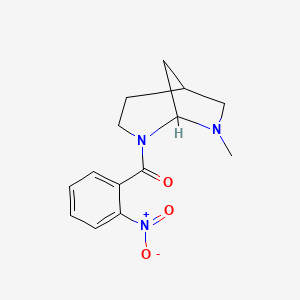![molecular formula C29H29NO3 B14636869 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine CAS No. 53580-91-9](/img/structure/B14636869.png)
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of benzyloxy groups and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction where benzyloxy groups are introduced to the pyridine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine undergoes various chemical reactions including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simplified pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Scientific Research Applications
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure with a benzyloxy group and a chloride substituent.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine: Contains benzyloxy and methoxy groups attached to an ethylamine backbone.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Features a benzyloxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is unique due to the presence of multiple benzyloxy groups and a methyl group on the pyridine ring. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
53580-91-9 |
|---|---|
Molecular Formula |
C29H29NO3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-methyl-3-phenylmethoxy-4,5-bis(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C29H29NO3/c1-23-29(33-20-26-15-9-4-10-16-26)28(22-32-19-25-13-7-3-8-14-25)27(17-30-23)21-31-18-24-11-5-2-6-12-24/h2-17H,18-22H2,1H3 |
InChI Key |
JEKFZCHTFLHPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


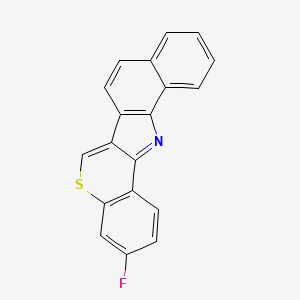
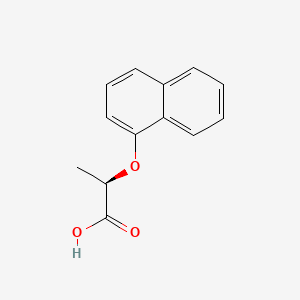
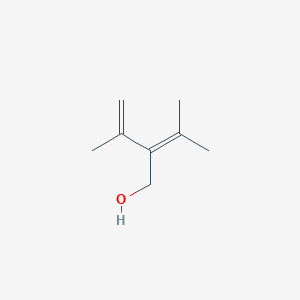
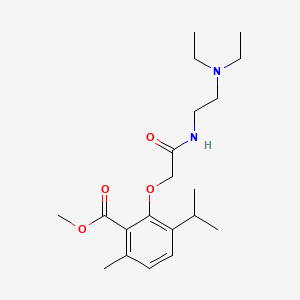
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
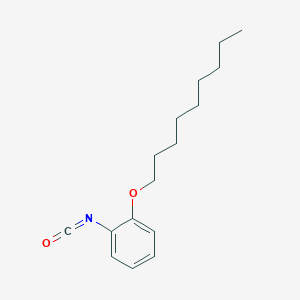
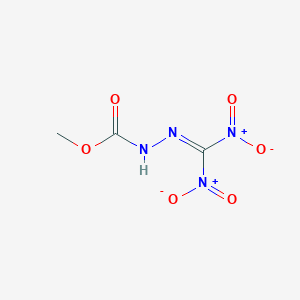
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

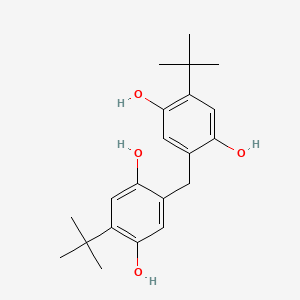
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

